molecular formula C39H78N6O6 B14453118 s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- CAS No. 73953-86-3

s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)-

Cat. No.: B14453118
CAS No.: 73953-86-3
M. Wt: 727.1 g/mol
InChI Key: LDJFRDXYWQVYEB-UHFFFAOYSA-N
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Description

s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is a derivative of the s-triazine family, which is known for its six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is characterized by the presence of six isopentyloxymethyl groups attached to the triazine core, making it a unique and versatile molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with the corresponding nitrile . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- include alkyl halides, amines, and metal catalysts. The reactions typically occur under mild to moderate temperatures and may require solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Cyanuric Acid:

Uniqueness

s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .

Properties

CAS No.

73953-86-3

Molecular Formula

C39H78N6O6

Molecular Weight

727.1 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(3-methylbutoxymethyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C39H78N6O6/c1-31(2)13-19-46-25-43(26-47-20-14-32(3)4)37-40-38(44(27-48-21-15-33(5)6)28-49-22-16-34(7)8)42-39(41-37)45(29-50-23-17-35(9)10)30-51-24-18-36(11)12/h31-36H,13-30H2,1-12H3

InChI Key

LDJFRDXYWQVYEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCN(COCCC(C)C)C1=NC(=NC(=N1)N(COCCC(C)C)COCCC(C)C)N(COCCC(C)C)COCCC(C)C

Origin of Product

United States

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